![molecular formula C21H32N4O3 B5381006 1'-(5-acetylpyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5381006.png)
1'-(5-acetylpyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'-(5-acetylpyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide, commonly known as ABP-700, is a novel anesthetic agent that has been developed for use in surgical procedures. ABP-700 is a selective and reversible inhibitor of the neuronal nicotinic acetylcholine receptor (nAChR), which is involved in the transmission of pain signals in the nervous system. ABP-700 has shown promising results in preclinical studies and is currently undergoing clinical trials for its safety and efficacy in human patients.
Wirkmechanismus
ABP-700 is a selective and reversible inhibitor of the neuronal nicotinic acetylcholine receptor (1'-(5-acetylpyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide). It binds to the receptor and prevents the transmission of pain signals in the nervous system. ABP-700 has a high affinity for the 1'-(5-acetylpyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide and has a rapid onset and offset of action, making it an ideal anesthetic agent.
Biochemical and Physiological Effects:
ABP-700 has been shown to have minimal effects on cardiovascular and respiratory function, making it a safe and effective anesthetic agent. It has also been shown to have a low potential for abuse and dependence, which is a significant advantage over other anesthetic agents.
Vorteile Und Einschränkungen Für Laborexperimente
ABP-700 has several advantages for use in lab experiments. It has a rapid onset and offset of action, making it ideal for use in studies that require precise timing. It also has minimal effects on cardiovascular and respiratory function, allowing researchers to focus on other aspects of their experiments. However, the complex synthesis of ABP-700 and its high cost may limit its use in some lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of ABP-700. One potential direction is the development of new formulations and delivery methods that can improve its efficacy and safety. Another direction is the study of its potential use in pain management and as a treatment for nicotine addiction. Additionally, the development of new anesthetic agents that target the 1'-(5-acetylpyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide may lead to the discovery of new therapeutic targets for the treatment of pain and addiction.
Synthesemethoden
The synthesis of ABP-700 involves several steps, starting with the synthesis of the pyridine ring and the bipiperidine ring separately. These two rings are then coupled together using a carbodiimide coupling agent to form the final product. The synthesis of ABP-700 is a complex process that requires expertise in organic chemistry and can take several weeks to complete.
Wissenschaftliche Forschungsanwendungen
ABP-700 has been primarily developed as an anesthetic agent for use in surgical procedures. It has shown to be effective in reducing pain and discomfort during surgery and has a rapid onset and offset of action. ABP-700 has also been studied for its potential use in pain management and has shown promising results in preclinical studies. Additionally, ABP-700 has been studied for its potential use as a treatment for nicotine addiction, as it targets the same receptor as nicotine.
Eigenschaften
IUPAC Name |
1-[1-(5-acetylpyridin-2-yl)piperidin-4-yl]-N-(2-methoxyethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O3/c1-16(26)17-5-6-20(23-14-17)24-11-7-19(8-12-24)25-10-3-4-18(15-25)21(27)22-9-13-28-2/h5-6,14,18-19H,3-4,7-13,15H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNDWTXVSOMZGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)N2CCC(CC2)N3CCCC(C3)C(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.